molecular formula C7H8ClN B1584554 2-(Chloromethyl)-6-methylpyridine CAS No. 3099-29-4

2-(Chloromethyl)-6-methylpyridine

Cat. No. B1584554
CAS RN: 3099-29-4
M. Wt: 141.6 g/mol
InChI Key: PFQYGHGKTNHYRQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylpyridine is a chemical compound used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Synthesis Analysis

The synthesis of 2-chloro-5-chloromethyl pyridine involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5. The temperature is elevated to 80-100 DEG C while stirring. After stopping the nitrogen, chlorine is let in and the temperature is further elevated for a reaction .


Chemical Reactions Analysis

2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . More detailed information about the chemical reactions involving 2-(Chloromethyl)-6-methylpyridine was not found in the search results.

Scientific Research Applications

Synthesis and Chemical Intermediates

2-(Chloromethyl)-6-methylpyridine serves as an intermediate in various chemical syntheses. It is utilized in the preparation of complex compounds like 2-Chloro-6-(trichloromethyl)pyridine, which is synthesized by chlorinating 2-methylpyridine hydrochloride with Cl2, using a mixture of triethanolamine and benzoylperoxide as a catalyst (Huang Xiao-shan, 2009). Another example includes the synthesis of 2-Amino-6-bromopyridine and its derivatives, which are vital pharmaceutical and chemical intermediates, prepared from 2-amino6-methylpyridine through a series of chemical reactions (Xu Liang, 2010).

Catalytic Applications

The compound is used in catalytic applications, particularly in the formation of coordination compounds involving oligopyridine ligands like 2,2′:6′,2′′‐terpyridine. These compounds have diverse applications, including in materials science, biomedicinal chemistry, and organometallic catalysis. They are used in processes ranging from artificial photosynthesis to biochemical and organic transformations (A. Winter, G. Newkome, U. Schubert, 2011).

Pharmaceutical and Agrochemical Research

2-(Chloromethyl)-6-methylpyridine is a key component in the development of pharmaceuticals and agrochemicals. It acts as an important intermediate in various medicinal and pesticide formulations. For instance, its derivative, 2-Chloro-5-trichloromethylpyridine, has been separated and purified for use in these industries (Su Li, 2005).

Material Science

The compound's derivatives are also explored in materials science. For example, its coordination with transition metals forms complexes used in photovoltaics and other material science applications, highlighting its versatility in various scientific fields (A. Winter, G. Newkome, U. Schubert, 2011).

Safety And Hazards

2-(Chloromethyl)-6-methylpyridine causes severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled. Contact with water liberates toxic gas .

properties

IUPAC Name

2-(chloromethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQYGHGKTNHYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275746
Record name 2-(chloromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-methylpyridine

CAS RN

3099-29-4
Record name 2-(Chloromethyl)-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3099-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (6-methylpyridin-2-yl)methanol hydrochloride (1.0 g, 0.008 mol) in SOCl2 (3 mL) was stirred at RT for 1 h. The reaction mixture was then concentrated in vacuo to obtain the crude product. The crude material was azeotroped with toluene and the resulting residue was filtered and dried in vacuo to afford 2-(chloromethyl)-6-methylpyridine (800 mg, 63%) as a light brown solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (6-methyl-pyridin-2-yl)-methanol (1.44 g, 11.7 mmol), thionyl chloride (1.45 mL, 19.9 mmol) and methylene chloride (20 mL) was stirred under reflux for 40 minutes. The reaction solution was cooled to room temperature and then concentrated under a reduced pressure. The residue was partitioned into sodium bicarbonate solution and diethyl ether. The organic layer was concentrated under a reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate) to obtain the title compound (1.42 g, 85.8%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85.8%

Synthesis routes and methods III

Procedure details

Add with stirring a solution of thionyl chloride (0.77 mL, 10.6 mmol) in dry DCM (20 mL) to 2-hydroxymethyl-6-methylpyridine (1.0 g, 8.12 mmol) in dry DCM (20 mL) at 0° C. Continue stirring at 0° C. for 1.25 h. Quench with isopropanol and concentrate in vacuo. Dissolve the residue in DCM, wash with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to give the title compound. MS (ES+) m/z 142 (M+H)+.
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
C Ji, DG Peters, JA Karty, JP Reilly… - Journal of …, 2001 - Elsevier
Cyclic voltammetry and controlled-potential electrolysis have been employed to investigate the direct and cobalt(I) salen-catalyzed reduction of 2,6-bis(chloromethyl)pyridine at carbon …
Number of citations: 2 www.sciencedirect.com
B Singh, GY Lesher, PO Pennock - Journal of heterocyclic …, 1990 - Wiley Online Library
Reaction of phosphorus oxychloride with 2,6‐dimethylpyridine N‐oxide hydrochloride (1) gave a mixture of 2‐(chloromethyl)‐6‐methylpyridine (2) and 4‐chloro‐2,6‐dimethylpyridine (3)…
Number of citations: 20 onlinelibrary.wiley.com
T Kato, N Katagiri, A Wagai - Tetrahedron, 1978 - Elsevier
… concerning such reaction with PC& and POCL” Previously, we have reported that 2,6dimethylpyridine reacted with PC& in POCla to give low yields of 2 chloromethyl - 6 - methylpyridine …
Number of citations: 0 www.sciencedirect.com
W Baker, KM Buggle, JFW McOmie… - Journal of the Chemical …, 1958 - pubs.rsc.org
… The hydroxymethyl compound yielded 2-bromomethyl-6methylpyridine (IX) when treated with hydrobromic acid, and with thionyl chloride it gave 2-chloromethyl-6-methylpyridine , …
Number of citations: 103 pubs.rsc.org
GR Newkome, VK Gupta, FR Fronczek - Organometallics, 1982 - ACS Publications
A new series of trans bis (carbon-palladium) complexeshas been prepared. The initial ligands, prepared from 2-(chloromethyl) pyridines or-pyrazines, were treated with dimethyl …
Number of citations: 22 pubs.acs.org
S Colombo, L Forni, GA Pagani - Reaction Kinetics and Catalysis Letters, 1982 - Springer
Chlorination of lutidine to 2,6-bis(chloromethyl)pyridine, or its catalytic oxidation to 2,6-pyridinedicarboxaldehyde, respectively, followed by hydrolysis or by hydrogenation to the end …
Number of citations: 2 link.springer.com
L Bauer, LA Gardella - The Journal of Organic Chemistry, 1963 - ACS Publications
The reaction of l-alkoxy-2-and 4-picolinium salts with thiophenoxide ion furnished 2-and 4-[(arylmercapto)-methyl] pyridines, respectively, but no nuclear substitution was observed. …
Number of citations: 27 pubs.acs.org
MJ Carney, NJ Robertson, JA Halfen… - …, 2004 - ACS Publications
… Chromium(III) chloride tris(tetrahydrofuran) 19 and 2-chloromethyl-6-methylpyridine hydrochloride 20 were prepared as described in the literature. Atlantic Microlab, Inc. (Norcross, GA) …
Number of citations: 60 pubs.acs.org
MK Coggins, S Toledo, E Shaffer, W Kaminsky… - Inorganic …, 2012 - ACS Publications
The synthesis, structural, and spectroscopic characterization of four new coordinatively unsaturated mononuclear thiolate-ligated manganese(II) complexes ([Mn II (S Me2 N 4 (6-Me-…
Number of citations: 41 pubs.acs.org
YS Karpman, VA Azimov, OS Anisimova… - Chemistry of …, 1980 - Springer
It is shown that, according to the results of chromatographic mass spectrometry, the reaction of 2,6-dimethylpyridine with phenyllithium leads only to the monolithium derivative. The …
Number of citations: 2 link.springer.com

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